

# Spectroscopic Characterization of 3-Isocyanato-2-methylfuran: A Technical Guide

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## Compound of Interest

Compound Name: 3-Isocyanato-2-methylfuran

Cat. No.: B1291023

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Audience: Researchers, scientists, and drug development professionals.

**Core Content:** This technical guide provides a detailed overview of the expected spectroscopic characteristics of **3-isocyanato-2-methylfuran**. Due to a lack of publicly available experimental data for this specific compound, this guide leverages data from analogous compounds, namely 2-methylfuran, 3-methylfuran, and the isocyanate functional group, to predict the spectral features. Detailed experimental protocols for acquiring and analyzing spectroscopic data are also provided.

## Introduction

**3-Isocyanato-2-methylfuran** is a bifunctional organic molecule containing a 2-methylfuran ring and a highly reactive isocyanate group. The furan scaffold is a common motif in pharmacologically active compounds, and the isocyanate group serves as a versatile handle for synthetic transformations, making this compound a potentially valuable building block in medicinal chemistry and materials science.<sup>[1]</sup> A thorough spectroscopic characterization is essential for its identification, purity assessment, and for monitoring its reactions.

Molecular Structure:

Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C6H5NO2	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	123.11 g/mol	<a href="#">[2]</a>
Exact Mass	123.032028402 Da	<a href="#">[2]</a> <a href="#">[3]</a>
Monoisotopic Mass	123.032028402 Da	<a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	3-isocyanato-2-methylfuran	<a href="#">[2]</a>
CAS Number	921938-65-0	<a href="#">[2]</a>
Predicted XLogP3	2.2	<a href="#">[2]</a>
Topological Polar Surface Area	42.6 Å <sup>2</sup>	<a href="#">[2]</a>

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-isocyanato-2-methylfuran**. These predictions are based on the known spectral data of 2-methylfuran, 3-methylfuran, and the characteristic absorbances of the isocyanate functional group.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted <sup>1</sup>H NMR Data (in CDCl<sub>3</sub>)

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-5	~7.2 - 7.4	d	~1.8
H-4	~6.2 - 6.4	d	~1.8
-CH <sub>3</sub>	~2.2 - 2.4	s	-

- Rationale: The chemical shifts are estimated based on data for 2-methylfuran and 3-methylfuran.[\[4\]](#)[\[5\]](#)[\[6\]](#) The isocyanate group at position 3 is expected to have a moderate electron-withdrawing effect, potentially shifting the furan protons slightly downfield compared to 2-methylfuran.

Predicted  $^{13}\text{C}$  NMR Data (in  $\text{CDCl}_3$ )

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C=O (Isocyanate)	~120 - 130
C-2	~150 - 155
C-5	~140 - 145
C-3	~115 - 125
C-4	~110 - 115
- $\text{CH}_3$	~12 - 15

- Rationale: The isocyanate carbon typically appears in the 120-130 ppm range. The furan ring carbon shifts are extrapolated from data for furan and its methylated derivatives.[\[4\]](#)

## Infrared (IR) Spectroscopy

## Predicted Key IR Absorption Bands

Functional Group	Predicted Wavenumber ( $\text{cm}^{-1}$ )	Intensity
N=C=O Asymmetric Stretch	~2280 - 2240	Strong, Sharp
C=C Stretch (Furan Ring)	~1600 - 1450	Medium
C-O-C Stretch (Furan Ring)	~1250 - 1000	Strong
C-H Stretch (Aromatic)	~3100 - 3000	Medium
C-H Stretch (Alkyl)	~2980 - 2850	Medium

- Rationale: The most characteristic peak will be the strong, sharp absorption of the isocyanate (-N=C=O) group's asymmetric stretch, which is typically found in the 2280-2240  $\text{cm}^{-1}$  region.[\[7\]](#)[\[8\]](#) The other absorptions are characteristic of the 2-methylfuran moiety.[\[9\]](#)[\[10\]](#)

## Mass Spectrometry (MS)

## Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Predicted Identity	Notes
123	$[M]^+$	Molecular ion peak.
95	$[M - CO]^+$	Loss of carbon monoxide.
80	$[M - NCO]^+$	Loss of the isocyanate group.
39	A common fragment for furan rings.[9]	

- Rationale: The molecular ion peak is expected at an m/z corresponding to the molecular weight (123). Common fragmentation pathways for furan derivatives and isocyanates are predicted.[11][12]

## UV-Vis Spectroscopy

## Predicted UV-Vis Absorption Data

Solvent	Predicted $\lambda_{max}$ (nm)
Ethanol	~220 - 240

- Rationale: Furan and its simple derivatives typically exhibit a strong absorption band in the UV region around 200-220 nm. The conjugation with the isocyanate group may lead to a slight bathochromic (red) shift.[13]

## Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectroscopic characterization of **3-isocyanato-2-methylfuran**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-isocyanato-2-methylfuran** in about 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry 5 mm NMR tube.[9]
- Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm), although modern spectrometers can also reference the residual solvent peak.[4]
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]
- Acquisition: Acquire the Free Induction Decay (FID) signal.[9]
- Data Processing:
  - Perform a Fourier Transform (FT) on the FID to obtain the frequency-domain spectrum.[9]
  - Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.[9]
  - Calibrate the chemical shift axis using the internal standard or the residual solvent peak.[9]
  - Integrate the peaks in the  $^1\text{H}$  spectrum to determine the relative ratios of protons.[9]

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g.,  $\text{CCl}_4$ ) in a liquid cell.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[14]
- Background Spectrum: Record a background spectrum of the empty sample holder or the solvent.
- Sample Spectrum: Record the spectrum of the sample.

- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to generate positively charged ions (molecular ion and fragment ions).
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).<sup>[4]</sup>
- Detection: The abundance of each ion is measured by a detector.<sup>[4]</sup>
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .<sup>[4]</sup>

## UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).

Methodology:

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
- Instrumentation: Use a double-beam UV-Vis spectrophotometer.<sup>[9]</sup>
- Blank Spectrum: Record a baseline spectrum using a cuvette containing only the pure solvent.<sup>[9]</sup>

- Sample Spectrum: Replace the blank with the sample cuvette and acquire the absorption spectrum.[9]
- Data Analysis: The instrument plots absorbance versus wavelength. Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).[9]

## Visualizations

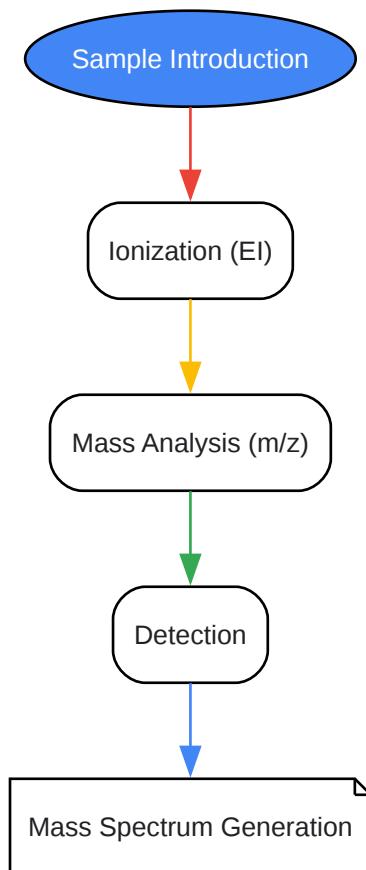
### Experimental Workflow for NMR Spectroscopy



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Caption: Workflow for NMR Spectroscopic Analysis.

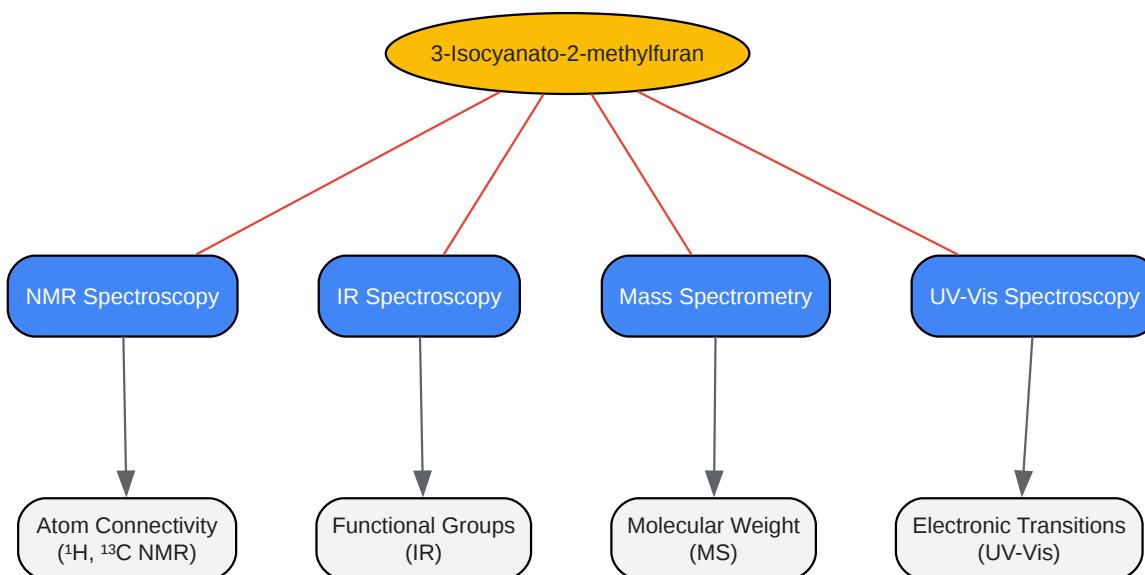
### Experimental Workflow for Mass Spectrometry (EI)



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Caption: General workflow for Electron Ionization Mass Spectrometry.

## Logical Relationship of Spectroscopic Techniques

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Caption: Relationship between spectroscopic techniques and derived structural information.

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